

Enantiomeric Specificity of (R)-Ttbk1-IN-1: A Technical Guide

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Compound of Interest

Compound Name: (R)-Ttbk1-IN-1

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the enantiomeric specificity of the potent and brain-penetrant Tau Tubulin Kinase 1 (TTBK1) inhibitor, **(R)-Ttbk1-IN-1**. Through a comprehensive review of published data, this document provides a detailed comparison of the biochemical and cellular activities of the (R)- and (S)-enantiomers of Ttbk1-IN-1, outlines the experimental protocols used for their evaluation, and visualizes the pertinent biological pathways and experimental workflows.

Executive Summary

Tau Tubulin Kinase 1 (TTBK1) is a neuron-specific serine/threonine kinase implicated in the hyperphosphorylation of tau protein, a pathological hallmark of Alzheimer's disease and other tauopathies. Inhibition of TTBK1 is a promising therapeutic strategy to mitigate tau pathology. TTBK1-IN-1 has emerged as a potent inhibitor of this kinase. This guide focuses on the stereochemistry of TTBK1-IN-1, demonstrating that the inhibitory activity is primarily driven by the (S)-enantiomer, herein referred to as (S)-TTBK1-IN-1 (also known as compound 31 or BIIB-TTBKi). The (R)-enantiomer, **(R)-Ttbk1-IN-1**, exhibits significantly lower potency. This document collates the quantitative data on the enantiomeric specificity, details the experimental methodologies, and provides visual representations of the underlying biological and experimental frameworks.

Data Presentation: Quantitative Comparison of (R)- and (S)-Ttbk1-IN-1

The following tables summarize the key quantitative data comparing the biochemical and cellular activities of the enantiomers of Ttbk1-IN-1. The data is extracted from Halkina et al., 2021.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Table 1: Biochemical Potency of Ttbk1-IN-1 Enantiomers against TTBK1

Compound	Enantiomer	TTBK1 IC50 (nM)
Ttbk1-IN-1	Racemate	2.7 [6] [7]
31	(S)	2.7
32	(R)	>10,000

Table 2: Cellular Potency of Ttbk1-IN-1 Enantiomers in a HEK293 pS422 Tau HTRF Assay

Compound	Enantiomer	Cellular pS422 IC50 (nM)
31	(S)	315 [2] [3]
32	(R)	>30,000

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide, based on the procedures described by Halkina et al., 2021.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Synthesis and Chiral Separation of (R)- and (S)-Ttbk1-IN-1

The synthesis of the racemic Ttbk1-IN-1 is followed by chiral separation using supercritical fluid chromatography (SFC) to isolate the individual enantiomers.

- **Racemate Synthesis:** The synthesis of the racemic mixture of Ttbk1-IN-1 is achieved through a multi-step process, which is not detailed in the provided search results.
- **Chiral Separation:**
 - Column: Chiralpak IG (2 x 15 cm, 5 μ m)
 - Mobile Phase: 40% Methanol (with 0.2% NH₄OH) / 60% CO₂
 - Flow Rate: 100 g/min
 - Detection: 220 nm
 - The two enantiomers are collected as separate fractions. The first eluting enantiomer is designated as enantiomer 1, and the second is enantiomer 2. Subsequent analysis confirmed that the more potent (S)-enantiomer is the second to elute.

TTBK1 Biochemical Assay (HTRF)

The biochemical potency of the compounds was determined using a Homogeneous Time-Resolved Fluorescence (HTRF) assay measuring the phosphorylation of a tau-derived peptide by recombinant human TTBK1.

- **Enzyme:** Recombinant human TTBK1 (amino acids 1-343)
- **Substrate:** ULIGHT-Tau peptide
- **Assay Buffer:** 50 mM HEPES (pH 7.0), 5 mM MgCl₂, 1 mM DTT, 0.1% BSA, and 0.02% Tween-20
- **Procedure:**
 - The TTBK1 enzyme is incubated with the test compound at various concentrations in the assay buffer.
 - The kinase reaction is initiated by the addition of ATP (at the K_m concentration) and the ULIGHT-Tau peptide substrate.

- The reaction is allowed to proceed for a specified time at room temperature.
- The reaction is stopped, and the product is detected by adding a europium-labeled anti-phospho-tau antibody.
- After an incubation period, the HTRF signal is read on a compatible plate reader.
- IC50 values are calculated from the dose-response curves.

HEK293 Cell-Based pS422 Tau HTRF Assay

The cellular potency of the inhibitors was assessed by measuring the inhibition of tau phosphorylation at serine 422 (pS422) in a HEK293 cell line overexpressing human TTBK1 and tau.

- Cell Line: HEK293 cells co-transfected with plasmids for human TTBK1 and human tau protein.
- Assay Principle: A Lanthascreen cellular assay format is used to detect intracellular pS422-tau levels via HTRF.
- Procedure:
 - HEK293 cells are plated in 384-well plates and co-transfected with TTBK1 and tau expression vectors.
 - After 24 hours, the cells are treated with a serial dilution of the test compounds.
 - Following a 24-hour incubation with the compounds, the cells are lysed.
 - The cell lysates are then incubated with a terbium-labeled anti-tau antibody and a d2-labeled anti-pS422-tau antibody.
 - The HTRF signal is measured on a plate reader.
 - IC50 values are determined from the resulting dose-response curves.

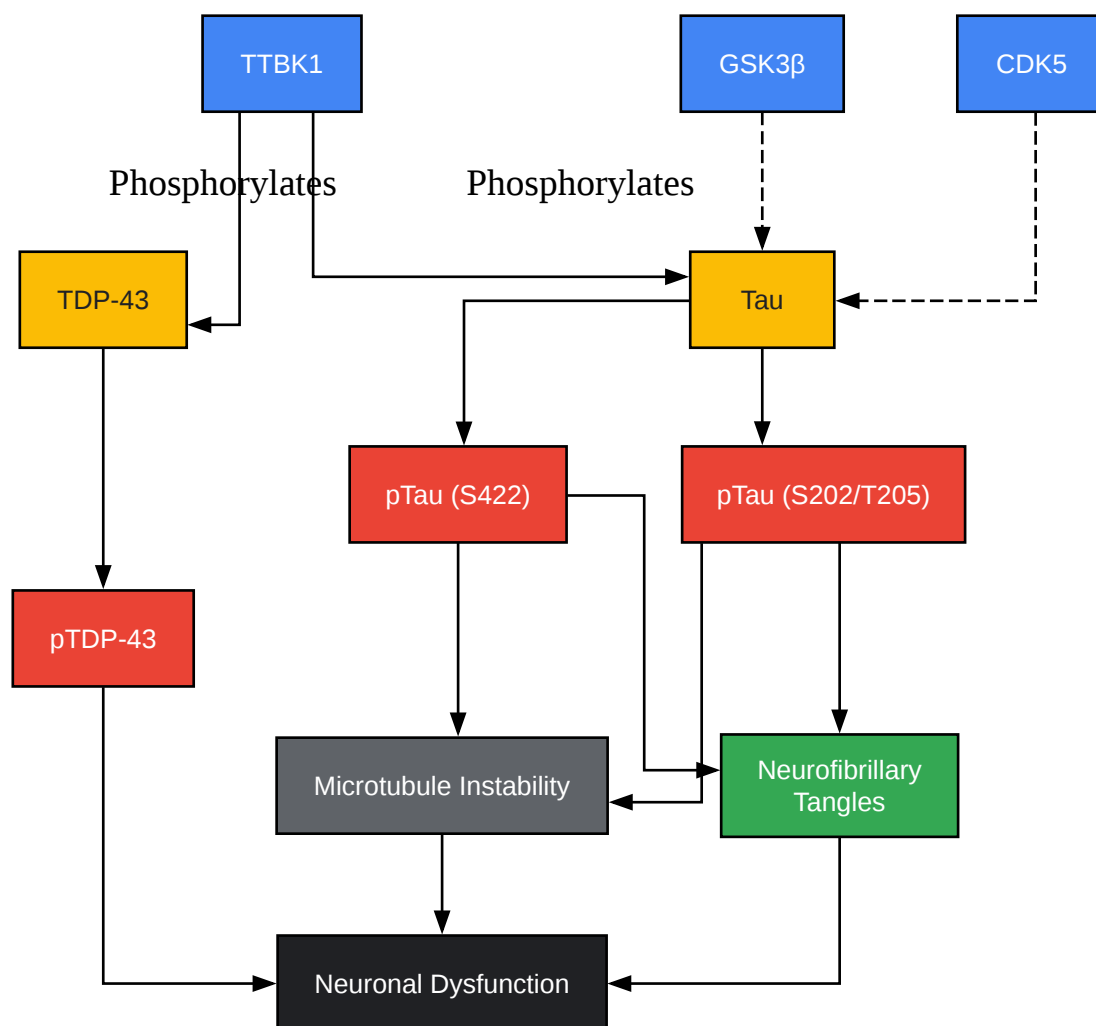
In Vivo Mouse Hypothermia Model

The in vivo efficacy of the compounds in reducing tau phosphorylation was evaluated in a mouse model where hypothermia is induced to increase tau phosphorylation.

- Animal Model: C57Bl/6 mice.
- Procedure:
 - Mice are administered the test compound via intraperitoneal (I.P.) injection.
 - Five minutes after compound administration, the mice are exposed to isoflurane to induce hypothermia.
 - After a set period of hypothermia, brain tissue is collected.
 - The levels of phosphorylated tau (at various sites, including Ser422) and total tau in the brain lysates are quantified by Western blot or other immunoassays.
 - The reduction in the ratio of phosphorylated tau to total tau is used to determine the in vivo efficacy of the inhibitor.

Mandatory Visualizations

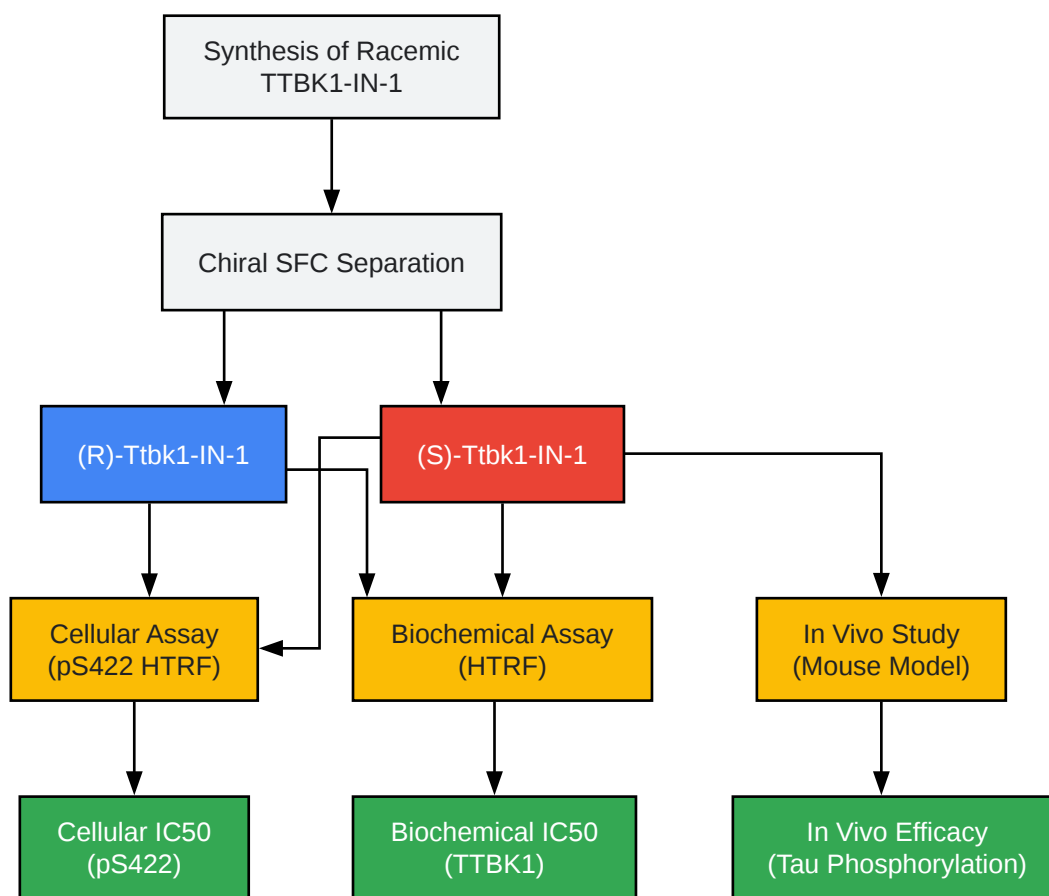
TTBK1 Signaling Pathway



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Caption: Simplified TTBK1 signaling pathway in neurodegeneration.

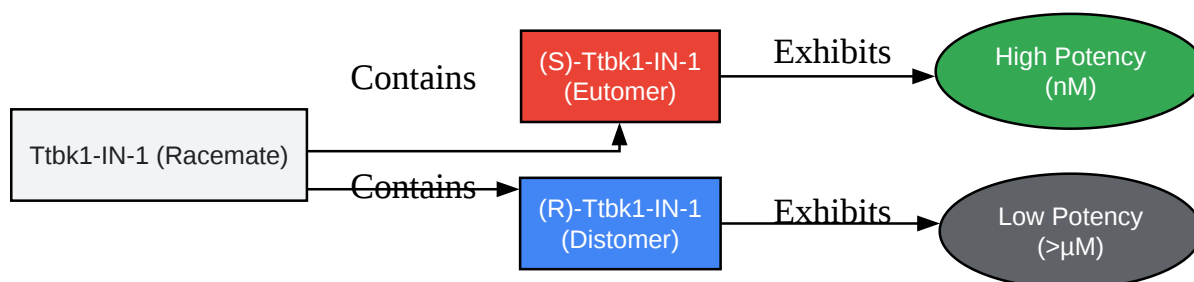
Experimental Workflow for Enantiomeric Specificity



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Caption: Workflow for assessing enantiomeric specificity.

Logical Relationship of TTBK1-IN-1 Enantiomers



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Caption: Relationship between TTBK1-IN-1 enantiomers and activity.

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